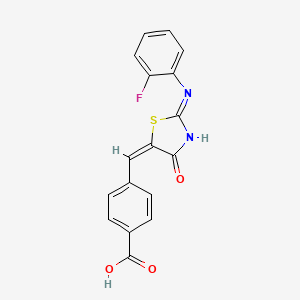

GPR35 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H11FN2O3S |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4-[(E)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

InChI |

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9+ |

InChI Key |

SYCKPHBALHXMIR-NTEUORMPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)F |

Canonical SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F |

Origin of Product |

United States |

Foundational & Exploratory

GPR35 agonist 2 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action for GPR35 Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory bowel disease (IBD), cardiovascular conditions, and metabolic disorders.[1][2] Its activation by various endogenous and synthetic agonists initiates a complex signaling cascade that is not limited to a single G protein pathway. This guide provides a detailed examination of the dualistic signaling mechanism of GPR35 agonists, focusing on the recruitment and activation of both G protein subtypes and β-arrestin-2. We consolidate quantitative pharmacological data, present detailed experimental protocols for key assays, and provide visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the field.

Core Signaling Hubs: A Dualistic Mechanism

Activation of GPR35 by an agonist is not a simple on-off switch but rather an initiation of a nuanced signaling response that can be broadly categorized into two principal arms: G protein-dependent signaling and β-arrestin-dependent signaling. The receptor demonstrates coupling to multiple G protein families, primarily Gα12/13 and Gαi/o, while also robustly recruiting the scaffolding protein β-arrestin-2.[1][3] This dual capability allows for a diverse and context-dependent cellular response, with evidence suggesting that different agonists can preferentially activate one pathway over the other, a phenomenon known as biased agonism.[3]

G Protein-Dependent Pathways

GPR35 exhibits a distinct preference for coupling with specific Gα subunits. The most prominently reported interactions are:

-

Gα13 Activation : GPR35 shows marked selectivity for activating Gα13.[4][5] This pathway is centrally linked to the regulation of the actin cytoskeleton and cell motility through the activation of RhoA/Rho kinase signaling.[6] This interaction is a key avenue for signal generation from GPR35.[4][5]

-

Gαi/o Activation : Agonist binding to GPR35 can also lead to the activation of the pertussis toxin-sensitive Gαi/o family of G proteins.[1][7] This coupling typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Constitutive Activity : Notably, GPR35 can exhibit agonist-independent, or constitutive, activity. This basal signaling appears to be biased, with studies showing substantial constitutive activation of Gα12 and Gα13, but not Gαi/o family proteins.[9]

β-Arrestin-2 Recruitment and Signaling

Upon agonist binding, GPR35 readily recruits β-arrestin-2.[1][4] This interaction serves two major functions:

-

Desensitization and Internalization : As with many GPCRs, β-arrestin-2 binding is a canonical mechanism for receptor desensitization, uncoupling it from G proteins and targeting it for internalization into early endosomes.[1][10]

-

G Protein-Independent Signaling : β-arrestin-2 also acts as a signal transducer itself, scaffolding other signaling proteins like those in the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][11] This can lead to distinct cellular outcomes independent of G protein activation.

Certain ligands, like pamoic acid and zaprinast, are effective at promoting β-arrestin-2 recruitment, whereas the endogenous ligand kynurenic acid is a poor recruiter, highlighting the potential for ligand bias.[3][12]

GPR35 Signaling Pathways

The activation of GPR35 by an agonist like Zaprinast or Lodoxamide initiates concurrent signaling cascades. The diagrams below illustrate these primary pathways.

Quantitative Pharmacology of GPR35 Agonists

The potency of GPR35 agonists can vary significantly between species orthologs, a critical consideration for translational research.[6] Zaprinast, for example, is substantially more potent at the rat receptor than the human one.[4][13] The following table summarizes reported potency (EC50) values for common GPR35 agonists across different species and assays.

| Agonist | Species | Assay Type | Reported EC50 | Reference(s) |

| Zaprinast | Human | Intracellular Ca2+ Mobilization | 840 nM | [13][14] |

| Rat | Intracellular Ca2+ Mobilization | 16 nM | [13][14] | |

| Human | AP-TGF-α Shedding | 0.7 µM | [15] | |

| Kynurenic Acid | Human | β-Arrestin-2 Recruitment | Low Potency | [4] |

| Rat | β-Arrestin-2 Recruitment | Higher Potency than Human | [4] | |

| Human | AP-TGF-α Shedding | 4.1 mM | [15] | |

| Human | [35S]GTPγS Binding | Micromolar concentrations | [7] | |

| Lodoxamide | Human | AP-TGF-α Shedding | 1 nM | [15] |

| Human | β-Arrestin-2 Recruitment | High Potency | [16] | |

| Rat | β-Arrestin-2 Recruitment | Equipotent to Human | [16] | |

| Pamoic Acid | Human | AP-TGF-α Shedding | 9 nM | [15] |

| Human | ERK1/2 Phosphorylation | High Potency | [17] |

Note: EC50 values are highly dependent on the assay system and cell line used. The data presented are for comparative purposes.

Experimental Protocols & Workflows

Characterizing the mechanism of action of GPR35 agonists requires a suite of specialized cellular assays. Below are detailed methodologies for key experiments cited in the literature.

General Experimental Workflow

The process of characterizing a novel GPR35 agonist typically follows a standardized workflow to assess its activity across the primary signaling axes.

References

- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 9. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pathhunter-express-gpr35-activated-gpcr-internalization-assay [discoverx.com]

- 11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

An In-depth Technical Guide to the Elucidation of GPR35 Agonist 2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways initiated by GPR35, an orphan G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2][3] This document details the key signaling cascades, presents quantitative data for agonist activity, outlines detailed experimental protocols for studying GPR35 signaling, and provides visual representations of these pathways and workflows.

Core Signaling Pathways of GPR35

GPR35 is a pleiotropic receptor that couples to multiple G protein subtypes and also engages β-arrestin-dependent signaling pathways. The primary signaling arms of GPR35 are mediated through Gαi/o, Gα13, and β-arrestin-2.[2][3] Humans express two isoforms of GPR35, GPR35a (short) and GPR35b (long), which differ in the length of their extracellular N-termini.[1][2][4] This structural difference leads to distinct signaling profiles, with the longer isoform, GPR35b, showing attenuated G protein activation but enhanced β-arrestin recruitment.[2][4]

Gαi/o-Mediated Signaling: Upon agonist binding, GPR35 can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is implicated in the modulation of various cellular processes, including cell survival and metabolism.

Gα13-Mediated Signaling: GPR35 activation also leads to the engagement of Gα13, which in turn activates the RhoA signaling cascade.[3][7] This pathway is crucial for regulating the actin cytoskeleton, cell migration, and proliferation.[7]

β-Arrestin-2-Mediated Signaling: Following agonist stimulation, GPR35 is phosphorylated, leading to the recruitment of β-arrestin-2.[3] β-arrestin-2 not only desensitizes the receptor but also acts as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades that can influence pathways such as the MAPK/ERK pathway.[2][8]

Below is a diagram illustrating the primary signaling pathways of GPR35.

Quantitative Data Presentation

The following tables summarize the potency (pEC50/EC50) of various agonists at human GPR35 isoforms in different signaling assays.

Table 1: Agonist Potency in β-Arrestin-2 Recruitment Assays

| Agonist | GPR35 Isoform | Assay Type | pEC50 | EC50 (nM) | Reference |

| Zaprinast | Human | BRET | 5.42 ± 0.07 | 3801 | [3] |

| Zaprinast | Rat | BRET | 7.13 ± 0.16 | 74 | [3] |

| Kynurenic Acid | Human | BRET | < 5 | >10000 | [3] |

| Kynurenic Acid | Rat | BRET | 4.18 ± 0.06 | 66069 | [3] |

| Pamoic Acid | Human | BRET | - | - | [9] |

| Lodoxamide | Human GPR35a | BRET | 8.38 ± 0.02 | 4.17 | [10] |

| Bufrolin | Human GPR35a | BRET | 7.83 ± 0.02 | 14.79 | [10] |

Table 2: Agonist Potency in Calcium Mobilization Assays

| Agonist | GPR35 Isoform | Assay Type | pEC50 | EC50 (nM) | Reference |

| Kynurenic Acid | Human | FLIPR | - | 40000 | [3] |

| Kynurenic Acid | Rat | FLIPR | - | 10000 | [3] |

| Lodoxamide | Human GPR35a | FLIPR | - | 17 ± 0.3 | [10] |

Table 3: Agonist Potency in Gα13 Activation Assays

| Agonist | GPR35 Isoform | Assay Type | pEC50 | EC50 (nM) | Reference |

| Zaprinast | Human | Gα13-GTPγS | - | - | [11] |

| Lodoxamide | Human GPR35a | BRET | 8.83 ± 0.08 | 1.48 | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for studying GPR35 signaling.

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between GPR35 and β-arrestin-2 in live cells.

Materials:

-

HEK293T cells

-

Expression plasmids: GPR35 tagged with a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 tagged with a BRET acceptor (e.g., Venus or YFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

-

96-well white, clear-bottom cell culture plates

-

BRET substrate (e.g., Coelenterazine h)

-

BRET-compatible plate reader

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3.5 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the GPR35-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent according to the manufacturer's instructions. Typically, a 1:15 ratio of GPR35 to β-arrestin plasmid is used to ensure sufficient acceptor for the donor.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.

-

Assay: a. Wash the cells once with PBS. b. Add the BRET substrate Coelenterazine h to each well at a final concentration of 5 µM. c. Immediately before reading, add the agonist at various concentrations. d. Measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm for Rluc8) and one for the acceptor (e.g., 530 nm for Venus/YFP).

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET is the BRET ratio in the presence of the agonist minus the BRET ratio in the absence of the agonist. Plot the net BRET ratio against the log of the agonist concentration to determine the pEC50.[13][14][15]

Below is a diagram illustrating the β-Arrestin-2 Recruitment BRET Assay workflow.

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration upon GPR35 activation using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Materials:

-

HEK293 or CHO cells stably expressing GPR35

-

Cell culture medium

-

96- or 384-well black-wall, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

-

FLIPR instrument

-

Probenecid (optional, to prevent dye leakage)

Procedure:

-

Cell Seeding: Plate the GPR35-expressing cells in a 96- or 384-well plate and grow to confluence.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention. b. Remove the culture medium from the cells and add the dye loading buffer. c. Incubate for 1 hour at 37°C.

-

Assay: a. Place the cell plate into the FLIPR instrument. b. Prepare a compound plate with agonists at various concentrations. c. The FLIPR instrument will add the agonist to the cell plate and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the log of the agonist concentration to determine the EC50.[16][17][18][19]

Below is a diagram illustrating the Calcium Mobilization FLIPR Assay workflow.

This protocol outlines the use of the GloSensor™ cAMP Assay, a bioluminescence-based method to measure changes in intracellular cAMP levels.

Materials:

-

Cells expressing GPR35 and the GloSensor™ cAMP biosensor

-

Cell culture medium

-

White, opaque 96- or 384-well plates

-

GloSensor™ cAMP Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Plate the cells in a white-walled multi-well plate.

-

Reagent Equilibration: Two hours prior to the assay, replace the culture medium with medium containing the GloSensor™ cAMP Reagent. Incubate for 1 hour at 37°C and then 1 hour at room temperature.

-

Assay: a. Add the GPR35 agonist at various concentrations. For Gαi-coupled receptors, cells are typically pre-treated with forskolin to elevate basal cAMP levels before adding the agonist. b. Measure the luminescence immediately and kinetically over a period of 15-30 minutes.

-

Data Analysis: The change in luminescence is proportional to the change in intracellular cAMP concentration. Plot the luminescence signal against the log of the agonist concentration to determine the EC50 or IC50.[10][20][21]

This protocol describes a G-LISA® (GTPase-LISA) assay, an ELISA-based method to quantify the amount of active, GTP-bound RhoA.

Materials:

-

Cells expressing GPR35

-

Cell culture medium

-

RhoA G-LISA® Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, antibodies, etc.)

-

Microplate spectrophotometer

Procedure:

-

Cell Culture and Stimulation: Culture GPR35-expressing cells to 80-90% confluence. Stimulate with the agonist for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

G-LISA® Assay: a. Add equal amounts of protein from each lysate to the wells of the Rho-GTP affinity plate. b. Incubate for 30 minutes at 4°C with orbital shaking. c. Wash the wells and add the anti-RhoA primary antibody. d. Incubate for 45 minutes at room temperature. e. Wash the wells and add the HRP-labeled secondary antibody. f. Incubate for 45 minutes at room temperature. g. Wash the wells and add the HRP detection reagent. h. Measure the absorbance at 490 nm.

-

Data Analysis: The absorbance is proportional to the amount of active RhoA. Compare the absorbance of stimulated samples to unstimulated controls.[22][23][24][25][26]

GPR35 Interacting Proteins and Downstream Effectors

A proteomics survey of GPR35 interaction partners has been performed using human embryonic kidney (HEK293T) cells transfected with tagged human GPR35.[22][27] This study, deposited in the ProteomeXchange repository under the identifier PXD011269, provides a valuable resource for identifying novel components of the GPR35 signaling network. Analysis of such datasets can reveal direct and indirect interacting proteins, shedding light on the broader cellular functions of GPR35.

Downstream of Gα13/RhoA: The Gα13-mediated activation of RhoA is a key pathway in GPR35 signaling. RhoA, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state. Activated RhoA interacts with and activates downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates a number of substrates that regulate actin-myosin contractility and cytoskeletal dynamics, leading to cellular responses such as cell migration and proliferation.[7]

β-Arrestin-2 Scaffolding: β-arrestin-2 acts as a versatile scaffolding protein, recruiting a variety of signaling molecules to the activated GPR35. While the specific components of the β-arrestin-2 signalosome downstream of GPR35 are still being fully elucidated, it is known that β-arrestins can scaffold components of the MAPK cascade, such as Raf, MEK, and ERK.[28][29] They can also interact with proteins involved in cytoskeletal rearrangement, such as cofilin and components of the Arp2/3 complex, thereby influencing cell motility.[29] Furthermore, β-arrestins can interact with ubiquitin ligases, such as MDM2, and deubiquitinases, affecting protein stability and signaling duration.

This technical guide provides a solid foundation for researchers and drug development professionals working on GPR35. The detailed information on signaling pathways, quantitative agonist data, and experimental protocols will facilitate further elucidation of GPR35 function and the development of novel therapeutics targeting this receptor.

References

- 1. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 7. G-Protein-Coupled Receptor 35 Mediates Human Saphenous Vein Vascular Smooth Muscle Cell Migration and Endothelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. moleculardevices.com [moleculardevices.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]

- 21. promega.com [promega.com]

- 22. Rac-1 and RhoA G-LISA activation assays [bio-protocol.org]

- 23. sc.edu [sc.edu]

- 24. universalbiologicals.com [universalbiologicals.com]

- 25. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cytoskeleton.com [cytoskeleton.com]

- 27. ProteomeXchange Dataset PXD011269 [central.proteomexchange.org]

- 28. New Routes in GPCR/β-Arrestin-Driven Signaling in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

GPR35 Isoform Expression: A Technical Guide for Researchers

An In-depth Examination of GPR35 Splice Variant Distribution and Function

This technical guide provides a comprehensive overview of the expression patterns of GPR35 isoforms across various tissues. It is intended for researchers, scientists, and drug development professionals engaged in the study of this orphan G protein-coupled receptor and its role in health and disease. This document summarizes the current understanding of GPR35a and GPR35b expression, details relevant experimental methodologies, and visualizes key signaling pathways.

Introduction to GPR35 Isoforms

G protein-coupled receptor 35 (GPR35), a class A orphan GPCR, has garnered significant interest due to its potential involvement in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular diseases. The human GPR35 gene gives rise to two primary protein isoforms, GPR35a (the shorter variant) and GPR35b (the longer variant), through alternative splicing and promoter usage.[1][2][3][4][5] These isoforms are identical except for an additional 31 amino acids at the N-terminus of GPR35b, a distinction that may influence ligand binding, receptor signaling, and protein-protein interactions.[3][4][6][7][8] Understanding the tissue-specific expression of these isoforms is crucial for elucidating their biological functions and for the development of targeted therapeutics.

Data Presentation: GPR35 Isoform Expression in Human Tissues

The expression of GPR35 and its isoforms exhibits significant tissue specificity. While quantitative data comparing the absolute expression levels of GPR35a and GPR35b across a wide range of human tissues is not extensively available in the public domain, the following table summarizes the reported expression patterns based on mRNA and protein analyses from various studies.

| Tissue/Cell Type | GPR35a Expression | GPR35b Expression | Overall GPR35 Expression | Reference |

| Gastrointestinal Tract | ||||

| Small Intestine | Expressed | Expressed | High | [1][6][7] |

| Colon | Expressed | Highly Expressed (especially in cancer) | High | [6][7] |

| Stomach | Moderate | Highly Expressed (especially in cancer) | Moderate | [6][7] |

| Immune System | ||||

| Monocytes (CD14+) | Predominant isoform | Lower expression | High | [1][6] |

| T-cells (CD3+) | Expressed | Expressed | Detected | [6][7] |

| Neutrophils | Expressed | Expressed | Detected | [6][7] |

| Dendritic Cells | Expressed | Expressed | High | [6][7] |

| Macrophages | Expressed | Expressed | High | [9] |

| Spleen | Moderate | Moderate | Moderate | [6][7] |

| Other Tissues | ||||

| Liver | Moderate | Moderate | Moderate | [6][7] |

| Kidney | Moderate | Moderate | Moderate | [6][7] |

| Adipose Tissue | Detected | Detected | Detected | [7] |

| Heart | Detected (upregulated in cardiac failure) | Detected | Detected | [10] |

Note: The terms "High," "Moderate," and "Detected" are relative and based on qualitative descriptions from the cited literature. The predominance of one isoform over the other is noted where specifically mentioned.

Mandatory Visualization

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events through coupling to various G proteins and the recruitment of β-arrestins. The elongated N-terminus of GPR35b has been suggested to potentially modulate these interactions.

Caption: GPR35 signaling pathways upon agonist binding.

Experimental Workflow for GPR35 Isoform Quantification

The following diagram illustrates a typical workflow for the differential quantification of GPR35a and GPR35b mRNA from tissue samples.

Caption: Workflow for GPR35 isoform expression analysis.

Experimental Protocols

Detailed experimental protocols for the quantification of GPR35 isoforms are often specific to the laboratory and the equipment used. However, the following provides a generalized methodology based on common molecular biology techniques.

Tissue Preparation and RNA Extraction

-

Objective: To isolate high-quality total RNA from tissue samples.

-

Protocol:

-

Excise fresh tissue and either immediately process or snap-freeze in liquid nitrogen and store at -80°C.

-

Homogenize a small piece of tissue (20-30 mg) in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

-

Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction followed by isopropanol precipitation.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by visualizing the 28S and 18S ribosomal RNA bands on an agarose gel.

-

Reverse Transcription and cDNA Synthesis

-

Objective: To synthesize complementary DNA (cDNA) from the extracted RNA.

-

Protocol:

-

In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with random hexamers or oligo(dT) primers.

-

Incubate at 65°C for 5 minutes to denature secondary RNA structures, then place on ice.

-

Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer.

-

Perform the reverse transcription reaction according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min to inactivate the enzyme).

-

The resulting cDNA can be stored at -20°C.

-

Quantitative PCR (qPCR) for Isoform-Specific Quantification

-

Objective: To amplify and quantify the levels of GPR35a and GPR35b cDNA.

-

Protocol:

-

Primer Design: Design primers that specifically amplify either GPR35a or GPR35b. For GPR35b, one primer should span the unique exon junction or be located within the N-terminal extension sequence. For GPR35a, primers should be designed to flank a region not present in the longer isoform or span a junction unique to the shorter splice variants.

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, the isoform-specific forward and reverse primers, and the cDNA template.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis:

-

Generate a standard curve using a serial dilution of a plasmid containing the target sequence to determine the amplification efficiency.

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the expression of the target genes (GPR35a and GPR35b) to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression levels using the ΔΔCt method or by referencing the standard curve.

-

-

Conclusion

The differential expression of GPR35a and GPR35b across various tissues suggests distinct physiological roles for these isoforms. Further research employing quantitative and isoform-specific methodologies is essential to fully elucidate their functions in both normal physiology and disease states. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on the study of GPR35 isoform expression and signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 7. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Novel GPR35 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and certain cancers.[1][2] Initially deorphanized through the identification of endogenous and synthetic ligands, the exploration of GPR35 pharmacology has been propelled by the development of novel agonists. This technical guide provides an in-depth overview of the discovery and synthesis of these compounds, detailing the experimental protocols and signaling pathways that are central to this area of research.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades. The receptor primarily couples to Gα12/13 and Gαi/o G proteins, and also engages the β-arrestin pathway, leading to diverse cellular responses.[3][4] The specific pathway activated can be influenced by the agonist, leading to the concept of biased agonism, where a ligand preferentially activates one pathway over another.[5]

Gα12/13 Signaling Pathway

Activation of the Gα12/13 pathway by GPR35 agonists leads to the activation of RhoA, a small GTPase that plays a critical role in cytoskeleton organization and cell migration.[6]

Caption: GPR35 Gα12/13 Signaling Pathway

Gαi/o Signaling Pathway

Coupling of GPR35 to the Gαi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Caption: GPR35 Gαi/o Signaling Pathway

β-Arrestin Signaling Pathway

Upon agonist binding, GPR35 can also recruit β-arrestins. This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[3][4]

Caption: GPR35 β-Arrestin Signaling Pathway

High-Throughput Screening (HTS) for Novel GPR35 Agonists

The discovery of novel GPR35 agonists often begins with high-throughput screening (HTS) of large compound libraries. A typical HTS workflow involves several stages, from initial screening to hit confirmation and lead optimization.

Caption: High-Throughput Screening Workflow for GPR35 Agonists

Quantitative Data of Novel GPR35 Agonists

A variety of synthetic and natural compounds have been identified as GPR35 agonists. Their potency and efficacy can vary significantly depending on the chemical scaffold, the species ortholog of the receptor, and the assay format used for characterization.

| Compound Name | Chemical Class | Species | Assay Type | EC50 / pEC50 | Reference |

| Zaprinast | Purinedione | Human | β-Arrestin | pEC50 = 5.4 | [7] |

| Rat | β-Arrestin | pEC50 = 7.1 | [7] | ||

| Pamoic Acid | Naphthoic acid derivative | Human | β-Arrestin | pEC50 = 6.8 | |

| Rat | β-Arrestin | Very low potency | |||

| Lodoxamide | Oxamic acid derivative | Human | β-Arrestin | pEC50 = 7.5 | [8] |

| Mouse | β-Arrestin | >100-fold lower potency | [9] | ||

| Compound 1 | Thiazolidinedione | Human | β-Arrestin | pEC50 = 7.6 | [10] |

| Rat | β-Arrestin | pEC50 = 5.1 | [10] | ||

| Compound 50 | Chromenone | Human | DMR | EC50 = 5.8 nM | [8][11] |

| YE120 | Furan derivative | Human | DMR | More potent than Zaprinast | [8] |

| Ellagic Acid | Natural Phenol | Human | DMR | EC50 = 0.11 µM | [12] |

| Human | Tango (β-Arrestin) | EC50 = 2.96 µM | [12] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful identification and characterization of novel GPR35 agonists. Below are outlines of key assays.

PathHunter® β-Arrestin Recruitment Assay

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation.

Materials:

-

PathHunter® GPR35-expressing cells (e.g., CHO-K1 or HEK293)

-

AssayComplete™ Cell Plating Reagent

-

Test compounds

-

PathHunter® Detection Reagents

-

384-well white, solid-bottom assay plates

Protocol:

-

Cell Plating:

-

Compound Addition:

-

Detection:

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent to each well.

-

Incubate for 60 minutes at room temperature.[12]

-

-

Data Acquisition:

-

Read the chemiluminescent signal on a standard plate reader.

-

Tango™ GPR35-bla U2OS β-Arrestin Recruitment Assay

This assay utilizes a β-lactamase reporter gene to quantify GPR35-β-arrestin interaction.

Materials:

-

Tango™ GPR35-bla U2OS cells

-

Growth Medium (McCoy's 5A with supplements)

-

Assay Medium

-

Test compounds

-

LiveBLAzer™-FRET B/G Substrate

-

384-well black, clear-bottom assay plates

Protocol:

-

Cell Plating:

-

Harvest and resuspend Tango™ cells in Assay Medium to a density of 312,500 cells/mL.

-

Add 32 µL of the cell suspension to each well of a 384-well plate (10,000 cells/well).

-

Incubate the cells at 37°C in a 5% CO2 incubator for 16-20 hours.

-

-

Compound Addition:

-

Prepare 5X stocks of test compounds in Assay Medium with 0.5% DMSO.

-

Add 8 µL of the 5X compound stocks to the respective wells.

-

Incubate the plate for 5 hours in a humidified 37°C, 5% CO2 incubator.

-

-

Substrate Loading and Incubation:

-

Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's protocol.

-

Add 8 µL of the substrate mixture to each well.

-

Incubate the plate at room temperature for 2 hours in the dark.

-

-

Data Acquisition:

-

Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

-

Calculate the emission ratio (460/530) to determine β-lactamase activity.

-

Gα13 Activation Assay

This assay specifically measures the activation of Gα13 by immunoprecipitation of the active, GTP-bound form.

Materials:

-

HEK293T cells expressing FLAG-tagged GPR35

-

Gα13 Activation Assay Kit (containing anti-active Gα13 antibody)

-

Test compounds

-

Protein A/G agarose beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Stimulation:

-

Culture HEK293T-GPR35 cells to confluence.

-

Treat cells with test compounds for the desired time (e.g., 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris.

-

-

Immunoprecipitation:

-

Incubate the supernatant with the anti-active-state Gα13 mouse monoclonal antibody.

-

Add protein A/G agarose beads to pull down the antibody-Gα13-GTP complex.

-

-

Western Blotting:

-

Wash the beads and elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a conformation-insensitive anti-Gα13 rabbit polyclonal antiserum to detect the total amount of precipitated Gα13.[3]

-

Synthesis of Novel GPR35 Agonists

The chemical synthesis of novel GPR35 agonists is a critical component of lead optimization. Two prominent scaffolds that have yielded potent agonists are thiazolidinediones and chromenones.

Synthesis of Thiazolidinedione Derivatives

A common route for synthesizing 5-substituted thiazolidine-2,4-diones involves a Knoevenagel condensation.

General Protocol:

-

Step 1: Synthesis of Thiazolidine-2,4-dione:

-

React chloroacetic acid with thiourea in water under acidic conditions (e.g., concentrated HCl) and heat to reflux.

-

Upon cooling, the thiazolidine-2,4-dione product crystallizes and can be isolated by filtration.[13]

-

-

Step 2: Knoevenagel Condensation:

-

Suspend an appropriate aromatic aldehyde and thiazolidine-2,4-dione in a suitable solvent like toluene.

-

Add a catalytic amount of a base, such as piperidine.

-

Reflux the mixture to drive the condensation reaction, often with a Dean-Stark trap to remove water.

-

The desired 5-arylidene-thiazolidine-2,4-dione product precipitates upon cooling and can be purified by recrystallization.[13]

-

Synthesis of Chromenone Derivatives

The synthesis of 2H-chromen-2-one (coumarin) derivatives can be achieved through various methods, including the Pechmann condensation.

General Protocol:

-

Step 1: Formation of the Chromenone Core:

-

React a phenol with a β-ketoester under acidic conditions (e.g., sulfuric acid).

-

The reaction is typically heated to promote cyclization and dehydration, forming the chromenone ring system.

-

-

Step 2: Functional Group Interconversion:

-

The core chromenone structure can be further modified. For example, a carboxyl group can be introduced at the 3-position, and various substituents can be added to the aromatic ring through electrophilic aromatic substitution reactions (e.g., bromination, nitration).[14]

-

Subsequent reactions, such as the conversion of a cyano group to a tetrazole, can be performed to enhance potency.[14]

-

Conclusion

The discovery and development of novel GPR35 agonists is a dynamic field with significant therapeutic potential. The combination of high-throughput screening, detailed pharmacological characterization using a suite of in vitro assays, and medicinal chemistry efforts to synthesize potent and selective compounds will continue to drive our understanding of GPR35 biology and its role in disease. The protocols and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of GPR35 Agonist 2 (TC-G 1001): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological characterization of the potent G protein-coupled receptor 35 (GPR35) agonist, TC-G 1001, also referred to as GPR35 agonist 2. This document outlines detailed experimental protocols, presents quantitative data for key GPR35 agonists, and visualizes the core signaling pathways and experimental workflows involved in the characterization process.

Core Data Presentation: Quantitative Analysis of GPR35 Agonists

The following table summarizes the potency of TC-G 1001 in comparison to other well-characterized GPR35 agonists, zaprinast and pamoic acid. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Compound | Assay Type | Species | pEC50 | EC50 (nM) | Reference |

| TC-G 1001 (Agonist 2) | β-arrestin Recruitment | Human | 7.59 | 26 | [1][2] |

| TC-G 1001 (Agonist 2) | Calcium Mobilization (Gαq-i5) | Human | 8.36 | 3.2 | [1][2] |

| Zaprinast | β-arrestin Recruitment | Human | 5.4 | 3981 | [3][4] |

| Zaprinast | β-arrestin Recruitment | Rat | 7.1 | 79 | [3][4] |

| Zaprinast | Calcium Mobilization | Human | 6.08 | 840 | [5] |

| Pamoic Acid | β-arrestin Recruitment | Human | Potent | - | [5][] |

| Pamoic Acid | ERK1/2 Phosphorylation | Human | Potent | - | [5][] |

Note: Direct EC50 values for Pamoic Acid in β-arrestin and ERK1/2 assays are not consistently reported in the literature, though it is described as a potent agonist.

GPR35 Signaling Pathways

GPR35 activation by an agonist like TC-G 1001 initiates a cascade of intracellular events through coupling with various G proteins and the recruitment of β-arrestin. The receptor is known to couple to Gαi/o, Gαq, and Gα13 subunits, leading to distinct downstream effects. The following diagram illustrates these key signaling pathways.

Caption: GPR35 signaling upon agonist binding.

Experimental Workflow for GPR35 Agonist Characterization

The pharmacological characterization of a novel GPR35 agonist follows a structured workflow, progressing from initial screening to detailed functional analysis. This process ensures a thorough understanding of the compound's potency, efficacy, and mechanism of action.

Caption: Experimental workflow for GPR35 agonist characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GPR35 agonists are provided below.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay quantifies the recruitment of β-arrestin to the activated GPR35 receptor, a hallmark of G protein-coupled receptor (GPCR) activation.

Materials:

-

PathHunter® CHO-K1 GPR35 β-Arrestin cell line (DiscoverX)

-

Cell plating reagent

-

PathHunter® detection reagents (Substrate Reagent 1, Substrate Reagent 2, Cell Assay Buffer)

-

TC-G 1001 and other test compounds

-

384-well white, solid-bottom tissue culture-treated plates

-

Luminescence plate reader

Procedure:

-

Cell Preparation and Plating:

-

Culture PathHunter® cells according to the supplier's instructions.

-

On the day of the assay, harvest cells and resuspend them in the provided cell plating reagent to the recommended density.

-

Dispense the cell suspension into a 384-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of TC-G 1001 and other test compounds in the appropriate assay buffer.

-

Carefully add the diluted compounds to the corresponding wells of the cell plate. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter detection reagent by mixing the substrate reagents and assay buffer according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Calculate the pEC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Calcium Mobilization Assay (FLIPR® Protocol)

This assay measures the transient increase in intracellular calcium concentration following GPR35 activation and coupling to the Gαq pathway.

Materials:

-

HEK293 cells stably expressing human GPR35

-

FLIPR® Calcium Assay Kit (e.g., Calcium 6 Assay Kit, Molecular Devices)

-

Probenecid (if required to prevent dye leakage)

-

TC-G 1001 and other test compounds

-

384-well black-walled, clear-bottom tissue culture-treated plates

-

Fluorometric Imaging Plate Reader (FLIPR®) or equivalent instrument

Procedure:

-

Cell Plating:

-

Seed the GPR35-expressing HEK293 cells into a 384-well plate at an optimized density.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the kit instructions, often including probenecid.

-

Remove the cell culture medium from the plate and add the dye loading solution to each well.

-

Incubate the plate for 1-2 hours at 37°C, protected from light.

-

-

Compound Plate Preparation:

-

In a separate 384-well plate, prepare serial dilutions of TC-G 1001 and other test compounds at a concentration higher than the final desired concentration (e.g., 4x).

-

-

FLIPR® Measurement:

-

Place both the cell plate and the compound plate into the FLIPR® instrument.

-

Configure the instrument to measure the baseline fluorescence of the cell plate.

-

Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence readings.

-

Continue to record the fluorescence signal over time to capture the transient calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak fluorescence (or the area under the curve) against the logarithm of the agonist concentration.

-

Calculate the pEC50 value by fitting the data to a four-parameter logistic equation.

-

References

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 5. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GPR35 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and metabolic disorders.[1][2] The deorphanization of GPR35 and the subsequent identification of various agonist scaffolds have paved the way for extensive structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR of GPR35 agonists, focusing on key chemical series, and details the experimental protocols used to characterize these compounds.

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events primarily through two main pathways: G protein-dependent and β-arrestin-dependent pathways. Upon agonist binding, GPR35 couples to Gαi/o and Gα12/13 proteins.[3] Gαi/o activation typically leads to the inhibition of adenylyl cyclase, while Gα12/13 activation engages the RhoA pathway. Concurrently, agonist-bound GPR35 recruits β-arrestin, which not only mediates receptor desensitization and internalization but also acts as a scaffold for downstream signaling molecules, notably leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5] A significant consequence of GPR35 activation is the mobilization of intracellular calcium, a key second messenger in many cellular processes.[3]

Figure 1: GPR35 Signaling Pathways.

Structure-Activity Relationship of GPR35 Agonists

The development of potent and selective GPR35 agonists has been a focus of medicinal chemistry efforts. Several chemical scaffolds have been explored, with the chromone-based and benzamide-based series being particularly prominent.

Chromone-Based GPR35 Agonists

The chromone scaffold has proven to be a fertile ground for the discovery of potent GPR35 agonists. SAR studies on 2H-chromen-2-one derivatives have revealed several key structural features that govern their activity.[6] A notable finding is the enhanced potency observed with a 1H-tetrazol-5-yl substitution at the 3-position compared to a carboxylic acid group.[6] Additionally, a hydroxyl group at the 7-position plays a crucial role in agonistic activity.[6]

| Compound | R1 | R2 | R3 | R4 | EC50 (nM) (DMR Assay) |

| 1 | H | H | COOH | H | >10000 |

| 2 | H | OH | COOH | H | 1260 |

| 3 | Br | OH | COOH | H | 310 |

| 4 | Br | OH | 1H-tetrazol-5-yl | H | 15.8 |

| 50 | Br | OH | 1H-tetrazol-5-yl | NO2 | 5.8 |

Data summarized from Wei, L. et al. (2017).[6]

Further exploration of 8-amido-chromen-4-one-2-carboxylic acid derivatives has led to the identification of agonists with nanomolar potency at human GPR35.[7] These studies highlight the importance of the substitution pattern on the benzamido moiety for achieving high affinity.

| Compound | R1 | R2 | R3 | EC50 (nM) (β-arrestin Assay) |

| 85 | Br | 4-methoxybenzamido | H | 12.1 |

| 87 | Br | 2-methoxybenzamido | H | 1100 |

| 90 | Br | 2-chloro-4-methoxybenzamido | H | 11.1 |

Data summarized from Funke, M. et al. (2013).[7]

Benzamide-Based GPR35 Agonists

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and evaluated for their GPR35 agonistic activity.[1] The synthesis involves a two-step approach, and the resulting compounds have been characterized using a dynamic mass redistribution (DMR) assay.[1]

| Compound | R | EC50 (nM) (DMR Assay) |

| 42 | H | 256 |

| 53 | 4-CF3 | 31.6 |

| 56 | 3,4-di-F | 20.0 |

Data summarized from Wei, L. et al. (2018).[1]

Experimental Protocols

The characterization of GPR35 agonists relies on a suite of in vitro assays that probe different aspects of the receptor's signaling cascade.

β-Arrestin Recruitment Assay (Tango™ GPCR Assay)

This assay measures the interaction of β-arrestin with the activated GPR35. The Tango™ assay technology utilizes a U2OS cell line stably expressing the human GPR35 receptor fused to a TEV protease site and a Gal4-VP16 transcription factor. The cells also express a β-arrestin/TEV protease fusion protein and a β-lactamase reporter gene under the control of a UAS response element.

Methodology:

-

Cell Culture: Tango™ GPR35-bla U2OS cells are cultured in McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, 200 µg/mL Zeocin™, 50 µg/mL hygromycin, and 100 µg/mL G418.

-

Assay Procedure:

-

Cells are harvested and seeded into 384-well plates at a density of 10,000 cells/well in assay medium.

-

The plates are incubated for 16-20 hours at 37°C in a 5% CO2 incubator.

-

A 5X stock of the test compound is prepared in assay medium with 0.5% DMSO.

-

8 µL of the 5X compound stock is added to the respective wells.

-

The plate is incubated for 5 hours at 37°C in a 5% CO2 incubator.

-

LiveBLAzer™-FRET B/G Substrate is prepared and 8 µL is added to each well.

-

The plate is incubated for 2 hours at room temperature in the dark.

-

Fluorescence is read on a plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green). The ratio of blue to green fluorescence is calculated to determine β-arrestin recruitment.[8]

-

Figure 2: Tango™ β-Arrestin Assay Workflow.

Calcium Mobilization Assay (FLIPR Assay)

This assay measures changes in intracellular calcium concentration upon GPR35 activation. The assay typically employs a fluorescent calcium indicator, such as Fluo-4 AM, and is performed on a Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing GPR35 are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye extrusion) for 1 hour at 37°C.[9]

-

Assay Procedure:

Figure 3: FLIPR Calcium Mobilization Assay Workflow.

ERK Phosphorylation Assay (Western Blot)

This assay determines the level of ERK phosphorylation, a downstream event in the GPR35 signaling cascade.

Methodology:

-

Cell Culture and Stimulation: GPR35-expressing cells are grown to near confluence and then serum-starved for 4-12 hours to reduce basal ERK phosphorylation.[12] Cells are then stimulated with the test compound for a specified time (e.g., 5-30 minutes).[4]

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13]

-

The membrane is blocked with 5% BSA or non-fat milk in TBST.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[12]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[13]

-

The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.[12]

-

Figure 4: ERK Phosphorylation Western Blot Workflow.

Conclusion

The exploration of the structure-activity relationship of GPR35 agonists has led to the discovery of potent and selective compounds with diverse chemical scaffolds. The chromone and benzamide series represent two of the most promising classes of GPR35 agonists, with clear SAR trends guiding further optimization. The robust in vitro assays detailed in this guide are essential tools for the continued development of novel GPR35-targeting therapeutics. As our understanding of the (patho)physiological roles of GPR35 expands, these well-characterized agonists will be invaluable for elucidating the therapeutic potential of modulating this receptor.

References

- 1. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Benzamidochromen-4-one-2-carboxylic acids: potent and selective agonists for the orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

GPR35 Receptor Localization and Trafficking: A Technical Guide

Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, cardiovascular diseases, and cancer.[1][2] Its expression is particularly prominent in the gastrointestinal tract and various immune cells.[3][4][5] A comprehensive understanding of the receptor's cellular localization and dynamic trafficking processes is crucial for elucidating its physiological function and for the development of effective targeted therapies. This technical guide provides an in-depth overview of GPR35 localization, its signaling pathways, agonist-induced trafficking, and the key experimental protocols used to study these phenomena.

GPR35 Cellular and Tissue Localization

GPR35 is primarily a transmembrane receptor localized at the plasma membrane.[5][6] Its expression is enriched in specific tissues and cell types, which points to its specialized roles in immunity and gut homeostasis. Humans express two main isoforms, GPR35a (short) and GPR35b (long), which differ in the length of their extracellular N-termini and may exhibit distinct functional characteristics and expression patterns.[7][8]

Table 1: GPR35 Expression Profile

| Tissue/Cell Type | Expression Level | Reference |

| Gastrointestinal Tract | ||

| Colon, Small Intestine | High | [3][5] |

| Stomach | High | [5][9] |

| Immune System | ||

| Monocytes (CD14+) | Expressed | [4][10][11] |

| T-cells (CD3+) | Expressed | [4][10][11] |

| Neutrophils | Expressed | [4][10] |

| Dendritic Cells | High | [4][10] |

| Macrophages | High | [10] |

GPR35 Signaling Pathways

Upon activation, GPR35 initiates intracellular signaling through both G protein-dependent and independent mechanisms. The recruitment of specific signaling molecules dictates the cellular response.

A. G Protein-Dependent Signaling

GPR35 predominantly couples to two main families of heterotrimeric G proteins: Gαi/o and Gα12/13.[1][4][11]

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs (Guanine Nucleotide Exchange Factors), which in turn activate the small GTPase RhoA, a key regulator of the actin cytoskeleton.[6][12]

B. β-Arrestin-Mediated Signaling and Internalization

Like many GPCRs, agonist-mediated activation of GPR35 leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2.[1][3] β-arrestin recruitment serves two primary functions: it desensitizes G protein signaling and acts as a scaffold for other signaling molecules, such as those in the ERK/MAPK pathway.[4][6] Furthermore, β-arrestin facilitates the trafficking of GPR35 into clathrin-coated pits, initiating receptor internalization into endosomes.[6][13]

Agonist-Induced Trafficking and Internalization

The internalization of GPR35 is a key regulatory mechanism that is highly dependent on the activating ligand. Synthetic agonists like zaprinast and pamoic acid are potent inducers of GPR35 internalization.[3][14] In contrast, kynurenic acid, a putative endogenous ligand, is notably weak at inducing the internalization of human GPR35, suggesting potential biased agonism where G protein signaling is activated with minimal receptor trafficking.[3][8][11]

Table 2: Quantitative Data on Agonist-Induced GPR35 Internalization

| Agonist | Assay Method | Cell Line | Potency (EC₅₀ / pEC₅₀) | Reference |

| Zaprinast | Cell Surface Biotinylation | Flp-In T-REx 293 | pEC₅₀ = 4.85 ± 0.38 | [3] |

| Zaprinast | On-Cell Western | U2OS | EC₅₀ = 1.1 µM | [14] |

| Pamoic Acid | On-Cell Western | U2OS | EC₅₀ = 22 nM | [14] |

| Kynurenic Acid | Cell Surface Biotinylation | Flp-In T-REx 293 | No significant internalization at 100 µM | [3] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ in molar concentration. A pEC₅₀ of 4.85 corresponds to an EC₅₀ of approximately 14.1 µM.

Experimental Protocols for Studying GPR35 Localization and Trafficking

A variety of robust techniques are employed to investigate the subcellular location and movement of GPR35.

Visualization of Subcellular Localization

Protocol: Immunofluorescence and Confocal Microscopy This method allows for the direct visualization of the receptor's location within the cell.[15][16]

-

Cell Culture: Plate cells (e.g., HEK293, U2OS) expressing epitope-tagged GPR35 (e.g., HA-GPR35, FLAG-GPR35) onto glass coverslips.

-

Agonist Treatment (Optional): Treat cells with the desired agonist for a specific time course to observe trafficking.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes (this step is omitted for staining only surface receptors).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against the epitope tag (e.g., anti-HA, anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain nuclei). Image using a confocal laser scanning microscope.[16]

Quantification of Cell Surface Receptors and Internalization

Protocol: Cell Surface Biotinylation Assay This biochemical technique quantifies the population of receptors present on the cell surface versus the internalized pool.[3][17]

-

Cell Culture: Grow cells expressing epitope-tagged GPR35 to near confluency in culture plates.

-

Biotinylation: Place cells on ice, wash with ice-cold PBS. Incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice to label surface proteins.

-

Quenching: Quench unreacted biotin with a quenching buffer (e.g., Tris-buffered saline).

-

Internalization: Warm cells to 37°C and add the agonist for the desired time to induce internalization. Control wells receive vehicle only.

-

Biotin Removal: Return plates to ice. Treat cells with a reducing agent (e.g., glutathione solution) to strip biotin from proteins remaining at the cell surface. The internalized, biotin-labeled receptors are protected from this stripping agent.

-

Cell Lysis: Wash cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture all biotinylated (internalized) proteins.

-

Western Blotting: Elute the captured proteins from the beads and analyze the amount of GPR35 by Western blotting using an antibody against the receptor or its epitope tag. The signal intensity corresponds to the amount of internalized receptor.

Biochemical Analysis of Subcellular Distribution

Protocol: Subcellular Fractionation This method physically separates cellular compartments, allowing for the detection of GPR35 in different fractions via Western blot.[18]

-

Cell Harvesting: Harvest cells and wash with PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 5-10 minutes. The resulting pellet contains the nuclei.

-

Membrane/Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10-20 minutes. The pellet contains mitochondria and heavy membranes.

-

Plasma Membrane and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g) for 1 hour. The resulting pellet is the light membrane fraction (including plasma membrane and ER), and the supernatant is the cytosolic fraction.

-

Analysis: Resuspend each pellet in lysis buffer. Analyze equal protein amounts from each fraction (nuclear, heavy membrane, light membrane, cytosol) by Western blotting for GPR35 and for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) to verify fraction purity.

References

- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR35 - Wikipedia [en.wikipedia.org]

- 6. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR35 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 12. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 13. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morphological and biochemical strategies for monitoring trafficking of epitope-tagged G protein-coupled receptors in agonist-naive and agonist-occupied states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

The Role of GPR35 in Inflammatory Bowel Disease: A Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35), an orphan receptor predominantly expressed in the gastrointestinal tract and immune cells, has emerged as a significant modulator in the pathogenesis of Inflammatory Bowel Disease (IBD).[1][2][3] Genetic association studies have identified single nucleotide polymorphisms (SNPs) in the GPR35 gene as risk factors for both Crohn's disease and ulcerative colitis, underscoring its importance in intestinal homeostasis.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of GPR35's role in IBD, focusing on its signaling pathways, the quantitative evidence from preclinical models, and detailed experimental protocols relevant to its study.

GPR35 Signaling in the Intestinal Milieu

GPR35 is a class A rhodopsin-like GPCR that can be activated by a variety of endogenous and synthetic ligands.[4][7] Its downstream signaling is complex, exhibiting both pro- and anti-inflammatory effects that appear to be context- and cell-type-specific.[1][3][8]

Key Signaling Pathways:

Upon ligand binding, GPR35 can couple to different G proteins, leading to the activation of multiple downstream signaling cascades:

-

Gαi-mediated signaling: Activation of GPR35 can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is often associated with anti-inflammatory effects.

-

Gαq/11-mediated signaling: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), which can have pro-inflammatory consequences.

-

Gα12/13-mediated signaling: Coupling to Gα12/13 can activate Rho GTPases, influencing cell migration and cytoskeletal rearrangement, which are critical processes in immune cell trafficking and epithelial barrier repair.

-

β-arrestin-mediated signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 can recruit β-arrestins.[1][3] This not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1][8] The ERK pathway is pivotal in regulating cell proliferation, differentiation, and survival, and its activation by GPR35 has been implicated in mucosal wound healing.[4][5][8]

The following diagram illustrates the primary signaling pathways associated with GPR35 activation.

Caption: Overview of GPR35 downstream signaling cascades.

Quantitative Data on GPR35 in IBD

The following tables summarize key quantitative findings from preclinical studies investigating the role of GPR35 in IBD.

Table 1: GPR35 Ligand Potency

| Ligand | Type | Species | EC50 | Reference |

| Kynurenic Acid | Endogenous Agonist | Human | 217 μM | [4] |

| Kynurenic Acid | Endogenous Agonist | Rat | 66 μM | [4] |

| Zaprinast | Synthetic Agonist | Human, Mouse, Rat | Similar potency across species | [4] |

| Lodoxamide | Synthetic Agonist | Human, Rat | High potency | [4] |

| Lodoxamide | Synthetic Agonist | Mouse | >100-fold lower potency than human/rat | [4][6] |

| Pamoic Acid | Synthetic Agonist | Mouse | - | [4][5] |

| YE120 | Synthetic Agonist | Mouse | - | [4][5] |

| Olsalazine | Synthetic Agonist | Human, Mouse | - | [3][8] |

| ML-145 | Antagonist | Human | Higher binding capacity than mouse/rat | [4] |

| CID2745687 | Antagonist | Human | Ki ~10-20 nM | [6] |

Table 2: Effects of GPR35 Deletion in DSS-Induced Colitis Mouse Models

| Parameter | GPR35+/+ + DSS | GPR35-/- + DSS | Outcome of GPR35 Deletion | Reference |

| Body Weight Loss | Less severe | More profound | Exacerbated colitis | [2][9] |

| Clinical Illness Score | Lower | Significantly higher | Worsened disease outcome | [2][9] |

| Histopathological Score | Lower | Significantly higher | Increased colon injury | [2][9] |

| Colon Length | Longer | Shorter | Increased colon shortening | [9] |

| Pro-inflammatory Cytokine mRNA (IL-1β, CXCL1, CXCL2, CCL2, HMGB1) | Lower expression | Significantly higher expression | Increased pro-inflammatory response | [2][9] |

| Tissue Remodeling Gene mRNA (TGFβ1, TGFβ3, MMP1/9/12) | Lower expression | Significantly higher expression | Altered tissue remodeling | [2] |

| Macrophage Infiltration | Less | More significant | Increased immune cell infiltration | [10][11] |

Table 3: Effects of GPR35 Agonists in DSS-Induced Colitis Mouse Models

| Agonist | Dose/Administration | Key Findings | Reference |

| Pamoic Acid | Daily injections | Reduced severity of colitis, upregulated fibronectin and integrin α5 | [12] |

| Olsalazine | - | Protective effects reduced in GPR35 knockout mice | [3] |

| Compound 4b | 20 mg/kg, oral | Alleviated clinical symptoms, slightly more effective than 5-ASA at 200 mg/kg | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to investigate the role of GPR35 in IBD.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model to induce acute colitis that mimics some aspects of ulcerative colitis.

-

Objective: To induce colitis in wild-type and GPR35 knockout mice to assess the role of GPR35 in disease pathogenesis.

-

Materials:

-

GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice (e.g., C57BL/6 background).

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

-

Sterile drinking water.

-

Animal balance.

-

Scoring sheets for clinical illness.

-

-

Procedure:

-

Acclimatize mice to the housing facility for at least one week.

-

Record the initial body weight of each mouse.

-

Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.

-